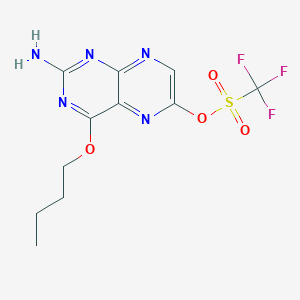
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethanesulfonic acid ester group and a pteridine ring system. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester typically involves multiple steps, starting with the preparation of the pteridine core This core can be synthesized through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while substitution reactions can produce a variety of ester-substituted compounds.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethanesulfonic acid ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pteridine ring system may interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid esters: These compounds share the methanesulfonic acid ester group but differ in their additional functional groups and overall structure.
Pteridine derivatives: Compounds with similar pteridine ring systems but different substituents.
Uniqueness
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester is unique due to the combination of its trifluoromethanesulfonic acid ester group and pteridine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
477939-58-5 |
|---|---|
Molecular Formula |
C11H12F3N5O4S |
Molecular Weight |
367.31 g/mol |
IUPAC Name |
(2-amino-4-butoxypteridin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H12F3N5O4S/c1-2-3-4-22-9-7-8(18-10(15)19-9)16-5-6(17-7)23-24(20,21)11(12,13)14/h5H,2-4H2,1H3,(H2,15,16,18,19) |
InChI Key |
MKEDHHOPHJCMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=NC=C(N=C21)OS(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
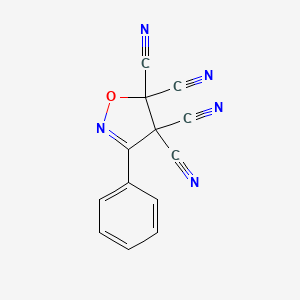
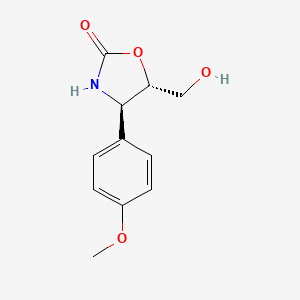
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)
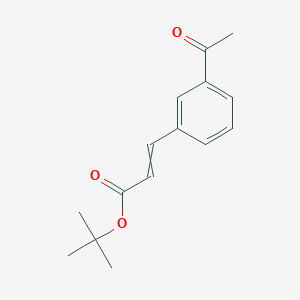

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)

![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
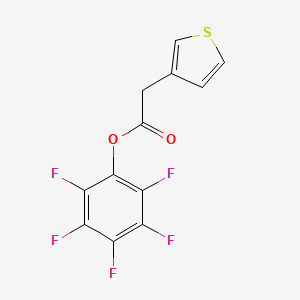
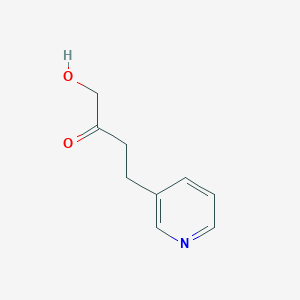

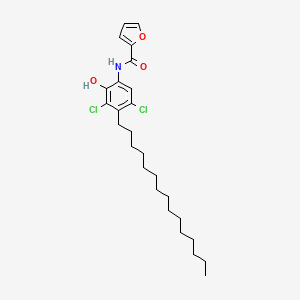
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
